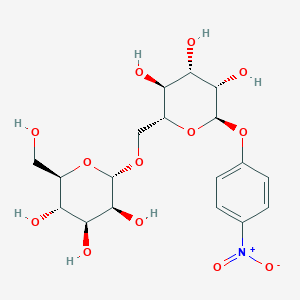

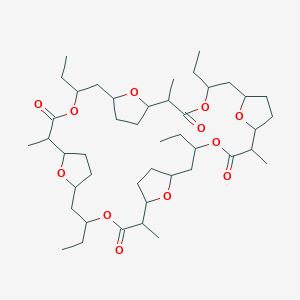

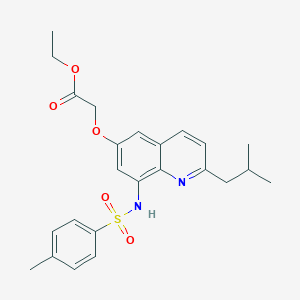

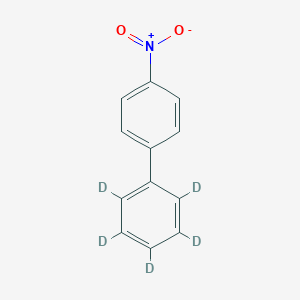

![molecular formula C₂₄H₂₄BrNO B016058 反式-(E)-1-溴-2-[4-[2-(二甲氨基)乙氧基]苯基]-1,2-二苯基乙烯 CAS No. 19118-19-5](/img/structure/B16058.png)

反式-(E)-1-溴-2-[4-[2-(二甲氨基)乙氧基]苯基]-1,2-二苯基乙烯

描述

Synthesis Analysis

The synthesis of related compounds, such as trans-4-Bromo-1,2-Diphenylethylene, has been demonstrated using 4-Bromobenzaldehyde as a raw material in a two-step reaction process. The optimized conditions involve mild reaction conditions, making the process suitable for industrial production due to its controlled nature and economic feasibility (Wang Yu-huan, 2010).

Molecular Structure Analysis

The molecular structure and characteristics of compounds similar in structure, such as {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, reveal a high solubility in water and polar solvents, attributed to their structural configuration. These findings are crucial for understanding the behavior of our compound in various solvents (G. Koten et al., 1978).

Chemical Reactions and Properties

Studies on related molecules have shown diverse chemical reactions and properties, such as the efficient photochemical reaction of cis-trans isomerization, demonstrating the influence of molecular structure on reactivity and the potential for application in various chemical processes (Małgorzata Bayda et al., 2008).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as fluorescence enhancement upon N-phenyl substitution, highlight the importance of structural elements in determining physical characteristics like fluorescence quantum yields. This phenomenon, known as the "amino conjugation effect," significantly impacts the photophysical properties (Jye‐Shane Yang et al., 2002).

Chemical Properties Analysis

Explorations into the chemical properties of analogous compounds have revealed complex interactions and transformations, such as the dimerization and ring contraction reactions observed in silabicyclohexane derivatives. These studies provide insight into the reactivity and stability of the compound (Y. Park et al., 1991).

科学研究应用

在材料科学中的潜在应用

对多溴联苯醚 (PBDE) 及其衍生物(包括甲氧基变体)的研究重点是它们在各种材料中作为阻燃剂的用途。这些化合物的电子碰撞 (EI) 和电子捕获负离子化 (ECNI) 质谱提供了对它们的稳定性和反应性的见解,这对于它们在增强材料安全性中的应用至关重要 (Hites,2008 年)。类似地,新型溴化阻燃剂 (NBFR) 已被研究其在室内环境、消费品和食品中的存在情况,这强调了它们的广泛使用以及持续监测其环境和健康影响的必要性 (Zuiderveen、Slootweg 和 de Boer,2020 年)。

医学和药物研究

他莫昔芬,一种具有类似乙氧基苯基结构的化合物,因其治疗潜力而被广泛研究,特别是在治疗雌激素受体阳性乳腺癌方面。它的衍生物,包括他莫昔芬代谢物,如 4-羟基他莫昔芬、去甲他莫昔芬和依西美坦,促进了对该药物作用机制的更深入理解,并导致了针对各种治疗靶点的衍生物的开发 (Shagufta 和 Ahmad,2018 年)。

环境影响和毒理学

溴化阻燃剂,包括 PBDE,的环境归宿和毒理学影响已得到广泛审查。这些研究突出了此类化合物在环境中的持久性、它们的生物蓄积潜力及其内分泌干扰效应,引发了人们对其广泛使用的担忧以及对具有较低环境影响的替代品的必要性 (Wu 等人,2020 年)。

属性

IUPAC Name |

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJYQHATSIOBSH-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene | |

CAS RN |

19118-19-5 | |

| Record name | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

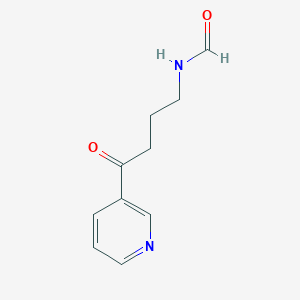

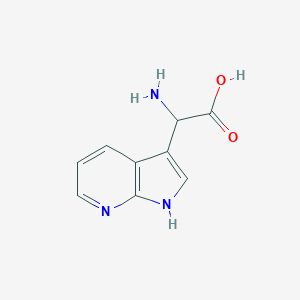

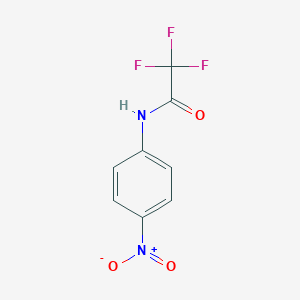

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)